molecular formula C13H15N3O4S B1618193 N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 24488-95-7

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B1618193
CAS No.: 24488-95-7
M. Wt: 309.34 g/mol
InChI Key: JMMRXTZWIJMKQH-UHFFFAOYSA-N
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Description

This compound features a 5-methylisoxazole-3-carboxamide core linked to a phenethyl group substituted with an aminosulphonyl moiety at the para position. Structural analogs often vary in substituents on the phenyl ring or isoxazole moiety, leading to differences in pharmacological profiles .

Properties

CAS No.

24488-95-7

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

4-[1-[(3-formyl-1,2-oxazol-5-yl)methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C13H15N3O4S/c1-9(15-7-12-6-11(8-17)16-20-12)10-2-4-13(5-3-10)21(14,18)19/h2-6,8-9,15H,7H2,1H3,(H2,14,18,19)

InChI Key

JMMRXTZWIJMKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C)C2=CC=C(C=C2)S(=O)(=O)N

Other CAS No.

24488-95-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps. One common approach is the reaction of 4-aminobenzenesulfonamide with an appropriate isoxazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The isoxazole ring may interact with cellular receptors, modulating signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Glisoxepide (Trade Name)

Structure: N-[2-(4-{[(Azepan-1-yl)carbamoyl]aminosulfonyl}phenyl)ethyl]-5-methylisoxazole-3-carboxamide. Key Differences:

  • The sulfamoyl group in the target compound is replaced with a bulkier azepane-carbamoyl-sulfamoyl moiety in Glisoxepide.
  • Functional Impact : Glisoxepide’s structural complexity enhances binding to sulfonylurea receptors (SUR1), making it a hypoglycemic agent. The target compound’s simpler sulfonamide group may favor antimicrobial or enzyme-inhibitory roles over glucose regulation .

N-[4-(Dimethylamino)phenyl]-5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxamide (Compound 40)

Structure: Features a nitro-substituted phenyl on the isoxazole and a dimethylamino group on the para-phenyl. Key Differences:

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (electron-withdrawing) in Compound 40 contrasts with the sulfonamide (moderately electron-withdrawing) in the target. This affects electronic distribution and redox stability.
  • Activity : Nitro groups often enhance antibacterial activity but may increase cytotoxicity, whereas sulfonamides balance potency with solubility .

N-(4-Isopropyl-3-methylphenyl)-5-methyl-3-phenylisoxazole-4-carboxamide (4e)

Structure : Contains a lipophilic isopropyl-methylphenyl group.
Key Differences :

  • Lipophilicity : The isopropyl-methyl substituent increases logP, improving membrane permeability but reducing aqueous solubility.
  • Pharmacokinetics : The target compound’s sulfonamide group likely offers better solubility and renal excretion compared to 4e’s hydrophobic substituents .

HIV Reverse Transcriptase Inhibitor ()

Structure: N-(2-(4-(Aminosulfonyl)phenyl)ethyl)-2-(2-thienyl)acetamide. Key Differences:

  • Core Heterocycle : The thienyl-acetamide core differs from the isoxazole-carboxamide in the target.
  • Activity : Both compounds inhibit enzymes (HIV RT vs. microbial targets), but the isoxazole’s rigidity may enhance binding specificity compared to the flexible thienyl-acetamide .

Antimicrobial Activity

Compounds with sulfamoyl groups (e.g., the target) show broad-spectrum antimicrobial activity due to hydrogen bonding with bacterial enzymes. In contrast, analogs like Compound 40 (nitro-substituted) exhibit stronger Gram-negative activity but higher cytotoxicity .

Enzyme Inhibition

The sulfonamide moiety in the target compound mimics p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) in folate synthesis. Bulkier analogs (e.g., Glisoxepide) shift activity toward mammalian targets like SUR1 .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound 40 (Nitro) Glisoxepide
logP ~1.8 (moderate polarity) ~2.5 (lipophilic) ~2.0 (balanced)
Solubility (mg/mL) >10 (aqueous) <5 (low) ~8 (moderate)
Metabolic Stability High (sulfonamide) Low (nitro reduction) Moderate (azepane hydrolysis)

Computational and Crystallographic Insights

  • AutoDock Studies : The sulfonamide group in the target compound forms stable hydrogen bonds with bacterial DHPS (binding energy: −9.2 kcal/mol), outperforming nitro analogs (−7.8 kcal/mol) .
  • Crystallography () : A structurally similar compound bound to S1P lyase shows the phenethyl chain adopting a bent conformation, suggesting flexibility in the target compound’s side chain enhances target engagement .

Biological Activity

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features an isoxazole ring, an aminosulfonyl group, and a carboxamide functional group, which contribute to its biological properties.

Biological Activity

Preliminary studies have demonstrated that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially due to its structural similarity to known sulfonamide antibiotics.
  • Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, similar to other derivatives with isoxazole structures .
  • Antiproliferative Effects : In vitro studies indicate that it can inhibit cell proliferation in certain human cancer cell lines .

Synthesis Methods

The synthesis of this compound can be approached through various chemical pathways. A typical method involves the reaction of an appropriate amine with a substituted isoxazole derivative, followed by the introduction of the aminosulfonyl group. The following table summarizes some synthetic routes:

StepReaction TypeReagents UsedOutcome
1Nucleophilic AdditionPrimary amine + Isoxazole derivativeFormation of an intermediate
2SulfonationAminosulfonyl chloride + IntermediateSynthesis of final product
3PurificationCrystallization or chromatographyPure compound for biological testing

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against strains resistant to conventional antibiotics.
  • Anti-inflammatory Mechanism : Research indicated that compounds with isoxazole rings could effectively inhibit lipopolysaccharide (LPS)-induced TNF-α production in human blood cultures, suggesting a potential mechanism for their anti-inflammatory effects .
  • Cancer Cell Proliferation : Investigations into antiproliferative effects revealed that certain isoxazole derivatives significantly reduced cell viability in cancer cell lines through apoptosis induction mechanisms involving caspase activation .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique biological activity:

Compound NameStructure FeaturesBiological ActivityUnique Aspect
SulfanilamideSulfonamide groupAntibacterialFirst sulfonamide antibiotic
IsoxazolamideIsoxazole ringAntimicrobialSelective against certain bacteria
BenzamidesBenzene ring with amideAnti-inflammatoryBroad spectrum of activity

The combination of an isoxazole structure with an aminosulfonyl moiety in this compound may enhance its biological activity compared to simpler analogs.

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